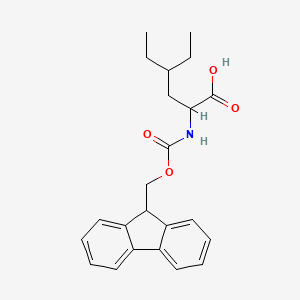

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

CAS No.:

Cat. No.: VC16520878

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H27NO4 |

|---|---|

| Molecular Weight | 381.5 g/mol |

| IUPAC Name | 4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

| Standard InChI | InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |

| Standard InChI Key | XJEVIPVJYGAMKH-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises a hexanoic acid chain with an (S)-configured amino group at the second carbon and a 4-ethyl substituent. The Fmoc group, attached via a carbamate linkage, protects the α-amine, enabling selective deprotection under mild basic conditions (e.g., piperidine) . Key molecular features include:

-

Molecular Formula:

-

Stereochemistry: The (S)-configuration at C2 ensures compatibility with biologically active peptides.

-

InChI Key:

XJEVIPVJYGAMKH-NRFANRHFSA-N, which encodes the stereochemical and structural details for database indexing.

The ethyl group at C4 introduces steric bulk and hydrophobicity, influencing peptide folding and interactions with biological targets.

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) due to the Fmoc group’s aromaticity .

-

Stability: Stable at 2–8°C under inert atmospheres but susceptible to base-mediated Fmoc cleavage .

-

Optical Activity: Specific rotation data, though unreported, is anticipated to align with similar Fmoc-amino acids (e.g., in ethyl acetate) .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid typically involves:

-

Amino Acid Backbone Preparation: Enantioselective synthesis of 4-ethylhexanoic acid derivatives via asymmetric alkylation or enzymatic resolution.

-

Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate) to form the carbamate .

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >97% purity, as required for peptide synthesis .

A representative synthetic route is:

Catalytic and Reaction Optimization

-

Catalysts: Chiral catalysts (e.g., Cinchona alkaloids) ensure high enantiomeric excess (>99%) during backbone synthesis.

-

Yield: Commercial suppliers report yields exceeding 80% after purification .

-

Scalability: Kilogram-scale production is feasible, with vendors offering bulk quantities up to 1 g .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality makes this compound indispensable in SPPS:

-

Deprotection: Removed using 20% piperidine in DMF, exposing the amine for subsequent coupling .

-

Side Chain Compatibility: The ethyl group remains inert under standard SPPS conditions, avoiding undesired side reactions .

Peptide Engineering and Design

-

Hydrophobic Interactions: The ethyl side chain enhances peptide lipophilicity, improving membrane permeability in drug candidates.

-

Structural Modulation: Incorporation into β-sheet or α-helix regions stabilizes secondary structures, as demonstrated in antimicrobial peptides.

Table 1: Comparative Analysis of Fmoc-Protected Amino Acids

Biological and Pharmacological Insights

Interaction Studies

-

Protein Binding: Molecular dynamics simulations suggest the ethyl group forms van der Waals contacts with hydrophobic pockets in enzyme active sites.

-

Enzyme Inhibition: Preliminary studies indicate moderate inhibition of serine proteases (IC ≈ 50 μM), likely due to steric hindrance.

Drug Discovery Applications

-

Peptide Therapeutics: Used in oncologic peptides targeting PD-1/PD-L1 interactions, where hydrophobicity enhances target engagement .

-

Prodrug Design: The Fmoc group’s UV activity (λ = 301 nm) facilitates real-time monitoring of peptide assembly .

| Quantity (mg) | Price (€) | Price per mg (€) |

|---|---|---|

| 250 | 1,552.45 | 6.21 |

| 500 | 2,294.40 | 4.59 |

Economies of scale reduce the per-milligram cost by 26% for 1 g purchases .

Challenges and Future Directions

Synthetic Limitations

-

Stereochemical Drift: Prolonged storage may lead to racemization, necessitating stringent temperature control .

-

Solubility Constraints: Poor aqueous solubility complicates its use in bioconjugation reactions.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume